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molecular formula C8H8INO B1278300 1-(4-Amino-3-iodophenyl)ethanone CAS No. 97776-06-2

1-(4-Amino-3-iodophenyl)ethanone

Cat. No. B1278300
M. Wt: 261.06 g/mol
InChI Key: KFDASWGPRZACTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284271B2

Procedure details

1-(4-amino-3-iodophenyl)ethanone was prepared according to method D Step I with Iodine (2.82 g; 11.10 mmol) silver sulphate (3.46 g; 11.10 mmol) and 1-(4-aminophenyl)ethanone (1.50 g; 11.10 mmol) in ethanol (40 mL). The crude residue was purified by flash chromatography on silica gel (eluent 2 to 40% ethyl acetate in heptane) to yield 0.514 g (18%) of 1-(4-amino-3-iodophenyl)ethanone as a pale yellow solid.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
3.46 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1]I.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][C:5]=1[I:1] |f:3.4|

Inputs

Step One
Name
Quantity
2.82 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C)=O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
3.46 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1-(4-amino-3-iodophenyl)ethanone was prepared
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography on silica gel (eluent 2 to 40% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C(C)=O)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.514 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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